molecular formula C17H19FN2O2 B3013744 1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea CAS No. 1171989-36-8

1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea

Cat. No.: B3013744
CAS No.: 1171989-36-8
M. Wt: 302.349
InChI Key: PYHRSWVKIIHJCN-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethyl group attached to a phenyl ring, a fluorophenoxy group, and a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea can be compared with other similar compounds, such as:

    1-(2-Ethylphenyl)-3-(2-phenoxyethyl)urea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(2-Methylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea: The presence of a methyl group instead of an ethyl group can influence its chemical properties and interactions.

    1-(2-Ethylphenyl)-3-(2-(4-chlorophenoxy)ethyl)urea: The substitution of fluorine with chlorine can lead to differences in reactivity and biological effects.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[2-(4-fluorophenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-2-13-5-3-4-6-16(13)20-17(21)19-11-12-22-15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHRSWVKIIHJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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